
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid is a boronic acid derivative with the molecular formula C30H40BNO4 and a molecular weight of 489.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bis(4-(hexyloxy)phenyl)amino groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Chemical Reactions Analysis
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted phenyl derivatives and other boronic acid derivatives .
Scientific Research Applications
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable under physiological conditions .
Comparison with Similar Compounds
Similar compounds to (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid include:
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid: This compound has similar structural features but with methoxy groups instead of hexyloxy groups.
(4-(Naphthyl(phenyl)amino)phenyl)boronic acid: This compound features a naphthyl group instead of the hexyloxyphenyl groups.
(3,4-Bis(hexyloxy)phenyl)boronic acid: This compound has a similar boronic acid group but lacks the amino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C30H40BNO4 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[4-(4-hexoxy-N-(4-hexoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H40BNO4/c1-3-5-7-9-23-35-29-19-15-27(16-20-29)32(26-13-11-25(12-14-26)31(33)34)28-17-21-30(22-18-28)36-24-10-8-6-4-2/h11-22,33-34H,3-10,23-24H2,1-2H3 |
InChI Key |
USBYPHZVCDIIDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)OCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



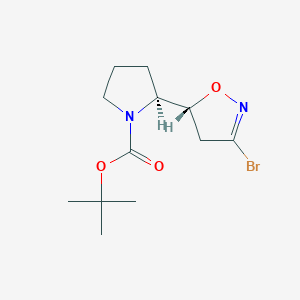
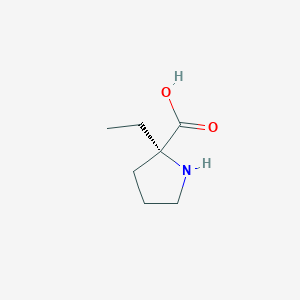
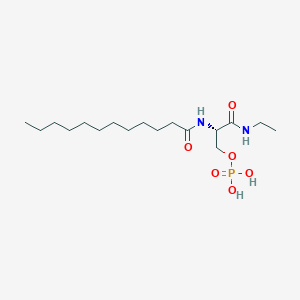

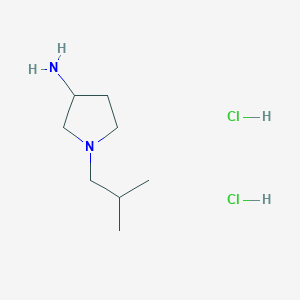


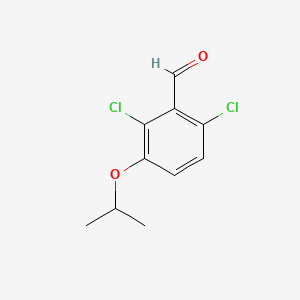

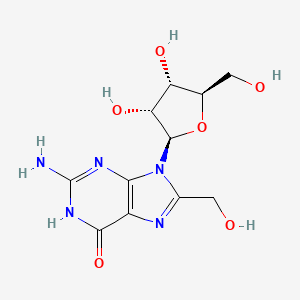
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)
